8-Butanoyl-5,7-dihydroxy-2H-1-benzopyran-2-one
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Overview
Description
8-Butanoyl-5,7-dihydroxy-2H-1-benzopyran-2-one: is a chemical compound with the molecular formula C13H12O5 coumarins . Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Butanoyl-5,7-dihydroxy-2H-1-benzopyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,7-dihydroxy-2H-1-benzopyran-2-one.
Butanoylation: The key step involves the butanoylation of the starting material. This is achieved by reacting the starting material with butanoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Automated Processes: Automated processes and continuous flow reactors may be employed to enhance efficiency and yield.
Quality Control: Stringent quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Butanoyl-5,7-dihydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups at positions 5 and 7 can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
The major products formed from these reactions include:
Quinones: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
8-Butanoyl-5,7-dihydroxy-2H-1-benzopyran-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
8-(2,3-Dihydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one: Similar in structure but with different substituents.
5,7-Dimethoxy-2H-1-benzopyran-2-one: Another coumarin derivative with methoxy groups instead of hydroxyl groups.
Uniqueness
8-Butanoyl-5,7-dihydroxy-2H-1-benzopyran-2-one is unique due to its specific butanoyl and hydroxyl substituents, which confer distinct chemical and biological properties compared to other coumarin derivatives .
Properties
CAS No. |
111761-37-6 |
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Molecular Formula |
C13H12O5 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
8-butanoyl-5,7-dihydroxychromen-2-one |
InChI |
InChI=1S/C13H12O5/c1-2-3-8(14)12-10(16)6-9(15)7-4-5-11(17)18-13(7)12/h4-6,15-16H,2-3H2,1H3 |
InChI Key |
NDWHCVHYPQOSRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C2=C1OC(=O)C=C2)O)O |
Origin of Product |
United States |
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